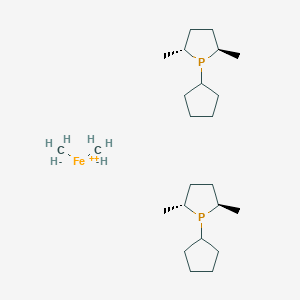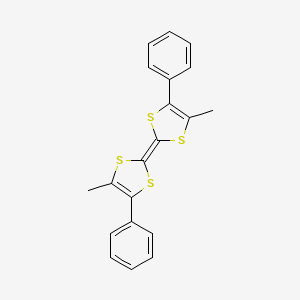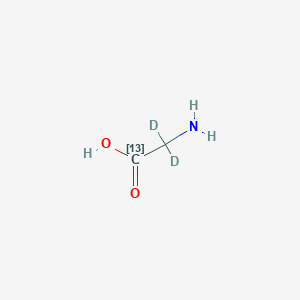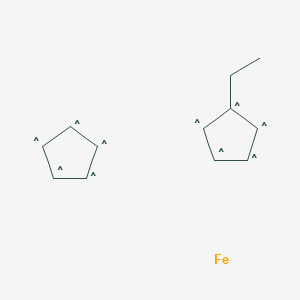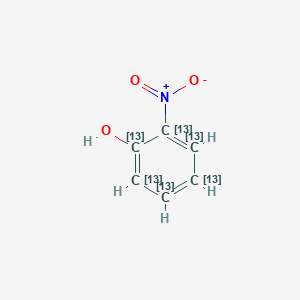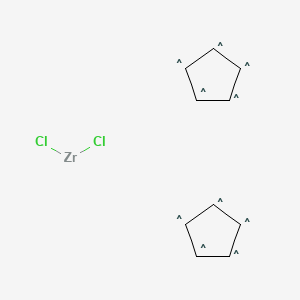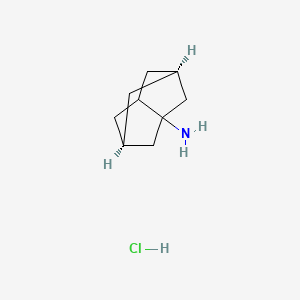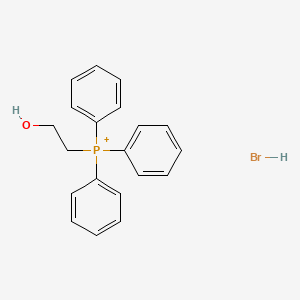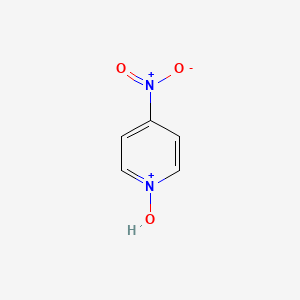
1-hydroxy-4-nitropyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4-nitropyridin-1-ium is a pyridinium salt derivative characterized by the presence of a hydroxyl group at the first position and a nitro group at the fourth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-nitropyridin-1-ium can be synthesized through a nitration reaction of pyridine derivatives. A common method involves the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid, followed by a reduction step . The reaction conditions typically require careful temperature control to avoid polynitration and ensure high selectivity.
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to produce this compound. This method minimizes the accumulation of potentially explosive intermediates and allows for efficient scale-up . The use of microreaction technology enhances the safety and efficiency of the process by providing excellent heat absorption and efficient mixing.
化学反应分析
Types of Reactions: 1-Hydroxy-4-nitropyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of 1-hydroxy-4-aminopyridin-1-ium.
Substitution: Formation of various substituted pyridinium salts depending on the substituent introduced.
科学研究应用
1-Hydroxy-4-nitropyridin-1-ium has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-hydroxy-4-nitropyridin-1-ium involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an electron donor or acceptor, influencing redox reactions and enzyme activities. Its ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function.
相似化合物的比较
1-Hydroxy-4-nitropyridin-1-ium can be compared with other pyridinium salts and nitropyridine derivatives:
1,4-Dihydropyridine: Known for its medicinal properties, particularly as calcium channel blockers.
4-Hydroxy-3-nitropyridine: Similar in structure but differs in the position of the nitro group, leading to different reactivity and applications.
3-Nitropyridine: Another nitropyridine derivative with distinct chemical properties and uses.
属性
分子式 |
C5H5N2O3+ |
|---|---|
分子量 |
141.10 g/mol |
IUPAC 名称 |
1-hydroxy-4-nitropyridin-1-ium |
InChI |
InChI=1S/C5H5N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/q+1 |
InChI 键 |
JJADLNQMXAFVCU-UHFFFAOYSA-N |
规范 SMILES |
C1=C[N+](=CC=C1[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


